![molecular formula C23H18N2O2S B277772 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide](/img/structure/B277772.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide, also known as BTA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BTA-1 is a benzothiazole derivative that has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide is a small molecule inhibitor that targets the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of NF-κB-mediated gene expression and the downstream effects of inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide is a small molecule inhibitor that can be easily synthesized and has high purity. It has been extensively studied for its potential therapeutic applications and has been found to have a wide range of biochemical and physiological effects. However, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro experiments. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has a short half-life and requires frequent dosing in animal models.
Direcciones Futuras
For the study of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide include the optimization of the synthesis method, development of more water-soluble analogs, determination of optimal dosing and administration, investigation of potential side effects, and evaluation of efficacy in clinical trials.
Métodos De Síntesis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide can be synthesized through a series of chemical reactions. The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide involves the reaction of 2-aminothiophenol with 2-bromoanisole to form 5-(2-bromo-4-methoxyphenyl)-1,3-benzothiazole. This intermediate is then reacted with cinnamoyl chloride to yield N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide. The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models.
Propiedades
Nombre del producto |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide |
|---|---|
Fórmula molecular |
C23H18N2O2S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C23H18N2O2S/c1-27-20-13-12-17(23-25-18-9-5-6-10-21(18)28-23)15-19(20)24-22(26)14-11-16-7-3-2-4-8-16/h2-15H,1H3,(H,24,26)/b14-11+ |
Clave InChI |
YNXKZPQLKMIHEE-SDNWHVSQSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=CC=C4 |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




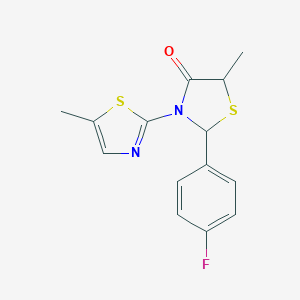
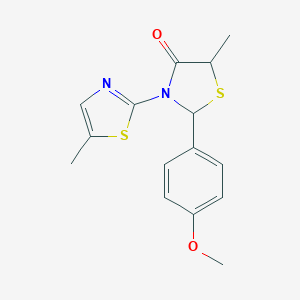


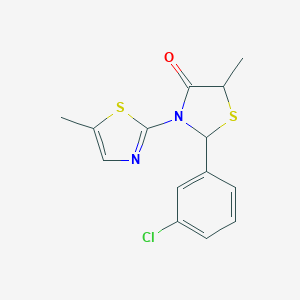
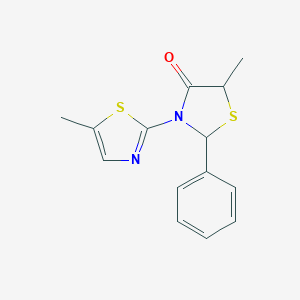
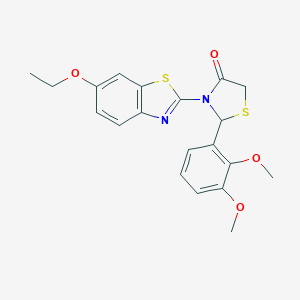
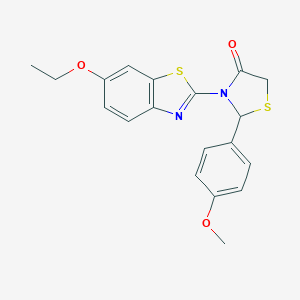


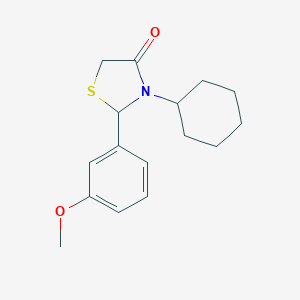
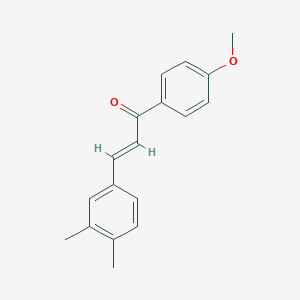
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)